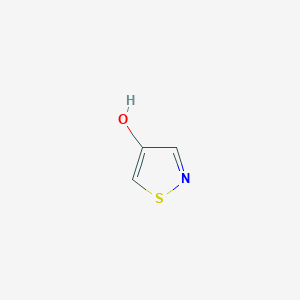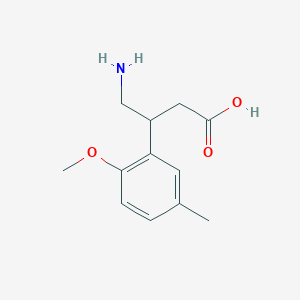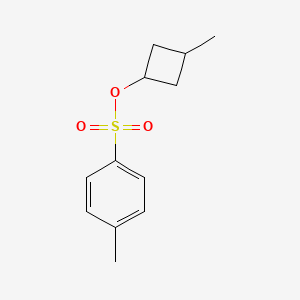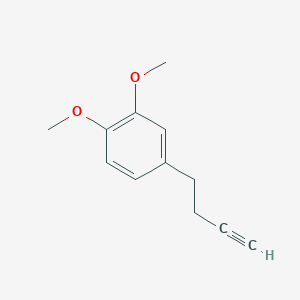
4-(But-3-yn-1-yl)-1,2-dimethoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(But-3-yn-1-yl)-1,2-dimethoxybenzene is an organic compound with the molecular formula C12H14O2 It is characterized by the presence of a benzene ring substituted with two methoxy groups and a but-3-yn-1-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(But-3-yn-1-yl)-1,2-dimethoxybenzene typically involves the alkylation of 1,2-dimethoxybenzene with a suitable but-3-yn-1-yl halide. The reaction is usually carried out in the presence of a strong base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
4-(But-3-yn-1-yl)-1,2-dimethoxybenzene can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form corresponding carbonyl compounds.
Reduction: The alkyne group can be reduced to form alkanes or alkenes.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst can be employed.
Substitution: Strong nucleophiles like sodium hydride (NaH) or lithium diisopropylamide (LDA) can be used in aprotic solvents.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
4-(But-3-yn-1-yl)-1,2-dimethoxybenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Potential use in the development of bioactive compounds and as a probe in biochemical studies.
Medicine: Investigated for its potential pharmacological properties and as a scaffold for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(But-3-yn-1-yl)-1,2-dimethoxybenzene depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, altering their activity. The alkyne group can participate in click chemistry reactions, forming stable triazole linkages with azides. This property is exploited in bioorthogonal labeling and imaging studies.
Comparación Con Compuestos Similares
Similar Compounds
4-(But-3-yn-1-yl)-1,2-dimethoxybenzene: Unique due to the presence of both methoxy and alkyne groups.
4-(But-3-yn-1-yl)-1-(4-fluorobenzoyl)piperazine: Contains a piperazine ring and a fluorobenzoyl group, used in bioorthogonal labeling.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Contains an indole ring and is a precursor to biologically active natural products.
Uniqueness
This compound is unique due to its combination of methoxy and alkyne groups, which provide distinct reactivity and potential for diverse applications in synthesis and research.
Propiedades
Número CAS |
1290633-53-2 |
|---|---|
Fórmula molecular |
C12H14O2 |
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
4-but-3-ynyl-1,2-dimethoxybenzene |
InChI |
InChI=1S/C12H14O2/c1-4-5-6-10-7-8-11(13-2)12(9-10)14-3/h1,7-9H,5-6H2,2-3H3 |
Clave InChI |
AFDQRYKRAOPERY-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)CCC#C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B13557474.png)


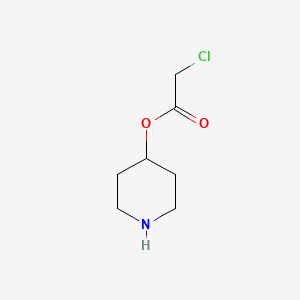
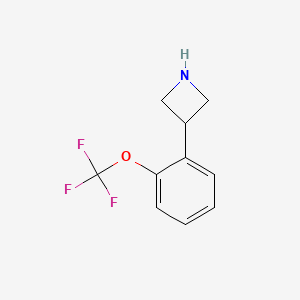


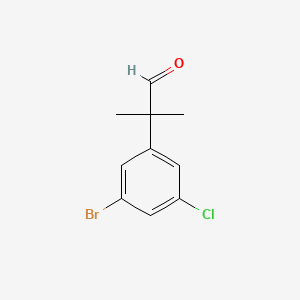
![2-{bicyclo[2.1.1]hexan-1-yl}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)aceticacid](/img/structure/B13557525.png)
